molecular formula C19H18N4O3S B2697389 N-(3,4-dimethoxyphenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide CAS No. 872701-85-4

N-(3,4-dimethoxyphenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide

Cat. No. B2697389
CAS RN: 872701-85-4
M. Wt: 382.44
InChI Key: COGFRRWTPBODPP-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide, also known as DPPYSA, is a novel compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. DPPYSA is a sulfanylacetamide derivative that exhibits promising pharmacological activities, making it a potential drug candidate for the treatment of various diseases.

Scientific Research Applications

Vibrational Spectroscopy and Quantum Computational Approach

Research has been conducted on the antiviral active molecule N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl] acetamide, characterized by vibrational signatures via Raman and Fourier transform infrared spectroscopy, alongside ab initio calculations. This study, utilizing density functional theory, explored the geometric equilibrium, inter and intra-molecular hydrogen bond, and harmonic vibrational wavenumbers, providing a basis for understanding similar compounds' stereo-electronic interactions and stability (S. J. Jenepha Mary, S. Pradhan, C. James, 2022).

Synthesis and Screening of Novel Derivatives

A series of novel pyridine and fused pyridine derivatives were synthesized and subjected to in silico molecular docking screenings towards GlcN-6-P synthase as the target protein. These compounds exhibited antimicrobial and antioxidant activity, suggesting a methodology for creating and analyzing new compounds with potential bioactivity (E. M. Flefel, W. El-Sofany, M. El-Shahat, Arshi Naqvi, E. Assirey, 2018).

Biotransformation and Metabolite Identification

Investigation into the metabolites of N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide in human urine reveals extensive metabolism, highlighting the importance of understanding the pharmacokinetics and metabolic pathways of novel compounds for therapeutic applications (Y. Fujimaki, K. Hashimoto, K. Sudo, H. Tachizawa, 1990).

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S/c1-25-16-5-3-14(11-17(16)26-2)21-18(24)12-27-19-6-4-15(22-23-19)13-7-9-20-10-8-13/h3-11H,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COGFRRWTPBODPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide

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